3,3-Difluorocycloheptan-1-one
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Overview
Description
3,3-Difluorocycloheptan-1-one is an organic compound characterized by a seven-membered cycloalkane ring with two fluorine atoms attached to the third carbon and a ketone functional group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocycloheptan-1-one typically involves the fluorination of cycloheptanone derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide, often in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cycloheptanone derivatives.
Scientific Research Applications
3,3-Difluorocycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluorocycloheptan-1-one largely depends on its interactions with specific molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and binding affinity to various enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
3,3-Difluorocyclohexan-1-one: A six-membered ring analog with similar fluorination and functional groups.
3,3-Difluorocyclooctan-1-one: An eight-membered ring analog with similar structural features.
Comparison: 3,3-Difluorocycloheptan-1-one is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and eight-membered analogs
Properties
IUPAC Name |
3,3-difluorocycloheptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)4-2-1-3-6(10)5-7/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYRLTULYKGDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(=O)C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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